molecular formula C4H8N2O4S B8777615 n-(Acetylsulfamoyl)acetamide CAS No. 29824-66-6

n-(Acetylsulfamoyl)acetamide

Cat. No.: B8777615
CAS No.: 29824-66-6
M. Wt: 180.19 g/mol
InChI Key: OVGZINHUJMXVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Acetylsulfamoyl)acetamide is a useful research compound. Its molecular formula is C4H8N2O4S and its molecular weight is 180.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

29824-66-6

Molecular Formula

C4H8N2O4S

Molecular Weight

180.19 g/mol

IUPAC Name

N-(acetylsulfamoyl)acetamide

InChI

InChI=1S/C4H8N2O4S/c1-3(7)5-11(9,10)6-4(2)8/h1-2H3,(H,5,7)(H,6,8)

InChI Key

OVGZINHUJMXVOO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

12 g of anhydrous acetic acid are dissolved in 150 ml of absolute benzene and 14.8 g of sulfuryl diisocyanate (prepared in accordance with German Pat. No. 940,351) are added dropwise within 20 minutes at ambient temperature, accompanied by stirring. The temperature rises from 21° to 39° C. and CO2 evolution as well as a precipitation of a colorless precipitate occur. The reaction mixture is heated by means of an oil bath to 60° C. accompanied by stirring until the evolution of the gas is at an end, which takes 2 hours. The reaction mixture is cooled, the precipitate removed by suction filtering and dried at 60° C. 17.8 g of colorless crystals are obtained (98.8% of theory), m.p. 167°-169° C. (decomp.) which can be recrystallized from isopropanol and acetic acid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two

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